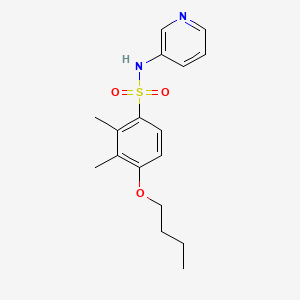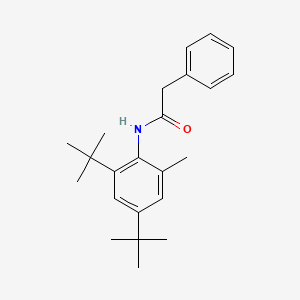![molecular formula C23H20FN3O2 B4992911 2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4992911.png)
2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide, also known as FMHEB, is a synthetic compound that has been widely studied for its potential use in cancer treatment. It belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. FMHEB has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
作用機序
The mechanism of action of 2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide involves its ability to target the tumor microenvironment. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This leads to a reduction in angiogenesis and tumor growth. This compound also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a half-life of approximately 6 hours in rats and is rapidly eliminated through the urine. This compound has been found to have a high affinity for the tumor microenvironment and has been shown to accumulate in tumors.
実験室実験の利点と制限
One of the main advantages of using 2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide in lab experiments is its ability to selectively target the tumor microenvironment. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve the effectiveness of these treatments.
One of the limitations of using this compound in lab experiments is its relatively complex synthesis method. This could limit its widespread use in research labs. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
There are several future directions for research on 2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide. One area of interest is the development of more efficient synthesis methods that could make this compound more accessible for research purposes. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Further investigation is also needed to determine the potential use of this compound in combination with other cancer treatments, such as immunotherapy.
合成法
2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide can be synthesized through a multistep process involving the reaction of various reagents. One of the most commonly used methods involves the reaction of 2-fluorobenzoyl chloride with 3-amino-N-(4-methylbenzoyl)propanehydrazide, followed by the addition of 4-aminobenzoic acid and acetic anhydride. The resulting product is then purified through recrystallization.
科学的研究の応用
2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide has been studied for its potential use in cancer treatment, specifically in targeting the tumor microenvironment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
2-fluoro-N-[3-[(E)-C-methyl-N-[(4-methylbenzoyl)amino]carbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c1-15-10-12-17(13-11-15)22(28)27-26-16(2)18-6-5-7-19(14-18)25-23(29)20-8-3-4-9-21(20)24/h3-14H,1-2H3,(H,25,29)(H,27,28)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUPIPFKUMBRER-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)









![2-methoxy-N-(1-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4992902.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)
![N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4992910.png)
